Metadoxine (pyridoxol L-2-pyrrolidone-5-carboxylate) is an ion-pair salt composed of pyridoxine (vitamin B6) and 2-pyrrolidone-5-carboxylate (PCA, also known as L-PGA). [] It has been utilized in scientific research primarily for its potential therapeutic benefits in addressing alcohol-related conditions and exploring its role in cognitive function.
Metadoxine is derived from natural sources, specifically vitamin B6, which is abundant in various foods such as poultry, fish, potatoes, and non-citrus fruits. In terms of classification, it falls under the category of pharmaceuticals and organic compounds with notable applications in hepatology and addiction medicine.
The synthesis of metadoxine has been streamlined through various methods. A notable one-step synthesis method utilizes vitamin B6 as the starting material, which undergoes a reaction with L-pyroglutamic acid in the presence of sodium hydroxide. This method has proven advantageous due to its simplicity and high yield.
This synthesis method minimizes solvent usage and eliminates the need for extensive purification processes like ion-exchange chromatography, thus reducing production costs.
Metadoxine's molecular structure consists of a pyridoxine backbone linked to a pyrrolidone carboxylate moiety. The molecular formula is with a molecular weight of approximately 255.27 g/mol.
Metadoxine participates in various chemical reactions, primarily involving its functional groups. It can undergo hydrolysis under acidic or basic conditions, leading to the release of pyridoxine and L-pyroglutamic acid.
These reactions are crucial for understanding its stability and efficacy as a therapeutic agent.
Metadoxine exerts its effects through several mechanisms:
These actions contribute significantly to its therapeutic applications in liver diseases.
Metadoxine exhibits several key physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations.
Metadoxine has several significant applications:
The development of Metadoxine emerged from systematic research into compounds capable of addressing the complex pathophysiology of acute and chronic alcohol intoxication. During the late 20th century, researchers sought to create a molecular entity that could simultaneously enhance alcohol metabolism and protect hepatic tissue from acetaldehyde-mediated damage. The strategic molecular design paired pyridoxine (vitamin B6)—a cofactor essential for neurotransmitter synthesis and ethanol metabolism—with pyrrolidone carboxylate (PCA)—a naturally occurring metabolite with hepatoprotective properties [1].
This innovative ion-pair approach yielded a compound with enhanced pharmacokinetic properties compared to its individual components. Early pharmacological studies in the 1990s demonstrated Metadoxine's ability to significantly reduce ethanol half-life and accelerate acetaldehyde metabolism, providing the foundational evidence for its initial clinical application in alcohol intoxication. Subsequent research revealed additional mechanisms, including glutathione preservation and inhibition of lipid peroxidation in hepatocytes, expanding its therapeutic rationale beyond a mere metabolic accelerator to a comprehensive hepatoprotective agent [1] [4].
The first clinical applications focused exclusively on managing acute alcohol intoxication and alcoholic liver disease, with initial approvals concentrated in European and Latin American markets. The discovery of Metadoxine's neuropharmacological properties, particularly its GABAergic modulation and serotonin receptor antagonism, redirected scientific attention toward neurological and psychiatric applications. This led to clinical exploration for attention deficit hyperactivity disorder and fragile X syndrome in the early 2010s, marking a significant expansion of its therapeutic profile beyond hepatic indications [1] [8].
Table: Historical Milestones in Metadoxine Development
Time Period | Development Phase | Key Advancements |
---|---|---|
Late 1980s-1990s | Discovery & Preclinical | Ion-pair salt design combining pyridoxine and PCA; Demonstration of accelerated ethanol clearance in animal models |
1990s-2000s | Initial Clinical Applications | Approval for acute alcohol intoxication and alcoholic liver disease in multiple countries; Establishment of hepatoprotective mechanisms |
2005 | Regulatory Milestone | First approval in China for alcoholic liver disease |
2010s | Mechanism Expansion | Identification of 5-HT2B receptor antagonism and GABAergic modulation; Exploration for neurological indications |
2014-2017 | Clinical Trial Phase | Phase III trials for ADHD; Investigation for fragile X syndrome |
Metadoxine (Chemical Name: 5-oxo-L-proline compound with 5-hydroxy-6-methylpyridine-3,4-dimethanol (1:1)) exists as a stable ionic complex formed through the molecular interaction between pyridoxine hydrochloride and pyrrolidone carboxylate. The compound has the systematic IUPAC name 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid, reflecting its dual-component structure. Its molecular formula is C₁₃H₁₈N₂O₆, with a precise molecular weight of 298.3 g/mol [6] [9].
The structural configuration features a pyridoxine moiety with hydroxymethyl groups at positions 3 and 4, and a methyl group at position 2 of the pyridine ring. This associates with an L-configuration PCA component (5-oxo-L-proline) through ionic bonding. The stereochemistry is significant, as the L-form of PCA demonstrates superior biological activity compared to its D-enantiomer. The crystalline solid form exhibits a melting point range of 102-104°C and demonstrates limited solubility in aqueous solutions, necessitating specialized formulations for clinical use [6].
Spectroscopic characterization reveals distinctive features: the pyridoxine component contributes UV absorption maxima at 290-300 nm, while nuclear magnetic resonance spectroscopy shows characteristic proton signals between 2.0-2.5 ppm (methyl protons) and 3.5-4.0 ppm (methylene protons of hydroxymethyl groups). The PCA component exhibits carbonyl stretching vibrations at approximately 1700 cm⁻¹ in infrared spectroscopy. These structural characteristics directly influence Metadoxine's pharmacodynamic behavior, enabling simultaneous engagement with multiple biological targets [1] [6].
The pharmacological activity stems from both the intact molecule and its dissociated components. The intact complex demonstrates high-affinity binding to the 5-HT₂B serotonin receptor (Ki < 100 nM), functioning as a selective antagonist that modulates neurotransmitter release. Upon dissociation, the pyridoxine component serves as a precursor for pyridoxal-5'-phosphate, the coenzymatic form essential for alcohol dehydrogenase and aldehyde dehydrogenase activity. Concurrently, PCA enhances GABAergic neurotransmission through presynaptic GABA transporter inhibition and reduction of GABA transaminase activity, resulting in increased synaptic GABA concentrations without affecting monoamine systems [1] [4].
Table: Fundamental Physicochemical Properties of Metadoxine
Property | Specification | Biological Significance |
---|---|---|
CAS Registry Number | 74536-44-0 | Unique compound identifier |
Molecular Formula | C₁₃H₁₈N₂O₆ | Determines biochemical interactions |
Molar Mass | 298.3 g/mol | Influences pharmacokinetic distribution |
Melting Point | 102-104°C | Indicates purity and stability |
Stereochemistry | L-configuration of PCA | Essential for target engagement |
Solubility Profile | Slightly soluble in DMSO and methanol; limited aqueous solubility | Impacts formulation design |
InChI Key | RYKKQQUKJJGFMN-HVDRVSQOSA-N | Standardized molecular identifier |
The regulatory positioning of Metadoxine reflects diverse therapeutic valuations across global jurisdictions, shaped by distinct medical needs and evidentiary standards. As of 2025, Metadoxine maintains approval in approximately 40 countries worldwide, primarily indicated for alcohol intoxication and alcoholic liver disease, with significant variations in status for neurological applications [3] [4].
European Union and Israel maintain the broadest therapeutic authorization, where Metadoxine is approved for both alcohol detoxification and ADHD treatment. This dual indication status stems from extensive clinical research conducted by specialty pharmaceutical companies, including Alcobra Ltd. The ADHD approval specifically applies to an extended-release formulation developed to maintain therapeutic concentrations for cognitive enhancement. Regulatory acceptance in these markets reflects evaluation of Phase II and III trial data demonstrating significant improvements in Test of Variables of Attention scores and ADHD symptom scales [1] [3].
China's regulatory authority granted initial approval in December 2005, positioning the country as an early adopter. Marketed under brand names including Ganxin (Qidu Pharmaceutical) and Xin Li De (Zhenyuan Pharm), Chinese approvals focus exclusively on hepatic indications. Similarly, South Korea (Alcotel, Il Yang) and Brazil (Metadoxil, Baldacci) maintain alcohol-related indications without formal ADHD recognition, though off-label neurological use occurs in specialized practice [1] [4].
Mexico's evolving regulatory framework recognizes Metadoxine under the brand name Abrixone (Eurodrug). Recent regulatory updates implemented by COFEPRIS (the Federal Commission for the Protection against Sanitary Risk) demonstrate increasing alignment with international standards. The 2025 adoption of Regulatory Reliance Practices enables recognition of approvals from stringent authorities including the European Medicines Agency and U.S. Food and Drug Administration, potentially streamlining future indication expansions without duplicative review [10].
The United States regulatory pathway has proven more complex. Following a failed Phase III trial in 2017 for ADHD treatment, the U.S. Food and Drug Administration maintained a partial clinical hold pending further investigation of preclinical findings. Despite this setback, Metadoxine retains investigational status, with research continuing on mechanisms relevant to metabolic and neurological disorders. The compound lacks New Drug Application approval, limiting U.S. availability to research contexts [1] [3] [8].
Table: Global Regulatory Status of Metadoxine as of 2025
Region/Country | Approval Status | Primary Indications | Brand Examples |
---|---|---|---|
European Union | Approved | Alcohol intoxication, ADHD (extended-release) | Metadoxil |
China | Approved (2005) | Alcoholic liver disease | Ganxin, Xin Li De |
Brazil | Approved | Alcohol-related disorders | Metadoxil |
Mexico | Approved | Alcohol intoxication | Abrixone |
South Korea | Approved | Alcohol intoxication | Alcotel |
United States | Not approved | Investigational only | N/A |
India | Approved | Alcohol-related disorders | Viboliv, EXTOL |
The global Metadoxine market reflects these regulatory patterns, valued at approximately $150 million in 2024 with projected growth to $300 million by 2033, driven primarily by expanding applications in metabolic disorders and neurological conditions. Market dynamics demonstrate regional fragmentation, with Europe dominating revenue share (45-50%) due to dual hepatic and neurological indications, while the Asia-Pacific region shows the most rapid expansion (CAGR >10%), particularly in China and India where alcohol-related liver disease prevalence remains high [3].
Regulatory harmonization remains challenging due to differing risk-benefit assessments across regions. While Mexico and Singapore increasingly recognize foreign approvals through reliance pathways, other jurisdictions maintain independent review requirements. Future regulatory trajectories may evolve with ongoing research into Metadoxine's potential application in non-alcoholic fatty liver disease and metabolic syndrome, with several products in preclinical investigation [3] [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1